2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a pyrimidine ring
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in various drugs on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), and others .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound might interact with similar biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by environmental conditions . For example, certain reactions can be run under solvent-free conditions .
Biochemical Analysis
Biochemical Properties
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with various enzymes, including those involved in metabolic pathways . This compound can form hydrogen bonds and coordinate with metal ions, which are crucial for enzyme activity. Additionally, it can interact with proteins through non-covalent interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses . Furthermore, it can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes. These interactions can result in changes in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activity, depending on the nature of the interaction . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in these interactions. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These molecular interactions are essential for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . The compound can influence metabolic flux and alter metabolite levels, impacting the overall metabolic state of the cell. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall function. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- (2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl)-3-amino-3-(piperidin-1-yl)acrylonitrile
Uniqueness
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions and applications that may not be possible with simpler compounds .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-19-11-5-12(20-2)16-13(15-11)18-7-10(8-18)6-17-4-3-14-9-17/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZWROWRPJGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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